molecular formula C9H10O4 B14581132 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone CAS No. 61407-16-7

1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone

Cat. No.: B14581132
CAS No.: 61407-16-7
M. Wt: 182.17 g/mol
InChI Key: BKUMZZQSNNFMBU-UHFFFAOYSA-N
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Description

1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone is a chemical compound known for its unique structure and properties It features a phenyl ring substituted with two hydroxyl groups and a methyl group, along with a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone typically involves the hydroxylation of a precursor compound, such as 2-methylphenyl ethanone

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly solvents and catalysts. Electrochemical synthesis methods have also been explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinones.

    Reduction: Reduction reactions can convert the hydroxy groups to other functional groups, such as methoxy groups.

    Substitution: The hydroxyl groups can be substituted with other groups, such as halogens, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce methoxy derivatives.

Scientific Research Applications

1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as an antioxidant and its role in inhibiting certain enzymes involved in disease pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-2-methylphenyl)-2-hydroxyethanone
  • 1-(4,5-Dihydroxyphenyl)-2-hydroxyethanone
  • 1-(4,5-Dihydroxy-2-methylphenyl)ethanone

Uniqueness: 1-(4,5-Dihydroxy-2-methylphenyl)-2-hydroxyethanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61407-16-7

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

1-(4,5-dihydroxy-2-methylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C9H10O4/c1-5-2-7(11)8(12)3-6(5)9(13)4-10/h2-3,10-12H,4H2,1H3

InChI Key

BKUMZZQSNNFMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)CO)O)O

Origin of Product

United States

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